molecular formula C9H7FO2 B13893142 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde

6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde

Cat. No.: B13893142
M. Wt: 166.15 g/mol
InChI Key: PKDUYSSJLIHHAS-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde is a fluorinated benzofuran derivative with the molecular formula C9H7FO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the fluorination of a benzofuran precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom into the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibitory effects on enzyme activity .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C9H7FO2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h3-5H,1-2H2

InChI Key

PKDUYSSJLIHHAS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C21)C=O)F

Origin of Product

United States

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